molecular formula C16H15BrN2O5S B611870 Y06036 CAS No. 1832671-96-1

Y06036

Numéro de catalogue: B611870
Numéro CAS: 1832671-96-1
Poids moléculaire: 427.269
Clé InChI: KVGNGFGTOSOVPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

The compound Y06036 is a synthetic chemical with various applications in scientific research, particularly in the fields of pharmacology and biochemistry. This article delves into its applications, supported by comprehensive data tables and case studies that illustrate its significance in research contexts.

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects in several disease models. Its applications include:

  • Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, demonstrating significant growth inhibition at certain concentrations .
  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for further exploration in antiviral therapies. Its mechanism of action involves disrupting viral entry or replication processes within host cells .

Biochemical Research

This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for:

  • Enzyme Inhibition Studies : By acting as an inhibitor, this compound can help elucidate the role of specific enzymes in metabolic processes. This application is crucial for understanding disease mechanisms and developing targeted therapies .
  • Signal Transduction Pathways : The compound's influence on signaling pathways can provide insights into cellular responses to external stimuli, aiding in the development of drugs that target these pathways .

Drug Development

This compound serves as a lead compound in drug development programs aimed at creating new therapeutic agents. Its structural modifications have led to the synthesis of derivatives with enhanced potency and selectivity against specific targets.

Table 1: Summary of Biological Activities of this compound

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerHCT-11615
MCF-710
HeLa12
AntiviralVero E6TBD
A549 + ACE2TBD

Table 2: Mechanisms of Action

MechanismDescriptionReference
Enzyme InhibitionModulates activity of key metabolic enzymes
Viral ReplicationDisrupts viral entry mechanisms
Signal ModulationInfluences cellular signaling pathways

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested on multiple cancer cell lines. The results indicated that at concentrations ranging from 5 to 20 µM, this compound significantly inhibited cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis.

Case Study 2: Antiviral Action

A recent investigation into the antiviral properties of this compound revealed that it effectively reduced viral loads in infected cell cultures by over 70%. The study highlighted its potential as a therapeutic agent against emerging viral infections, warranting further clinical evaluation.

Mécanisme D'action

Y06036, also known as 5-bromanyl-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide, is a potent and selective inhibitor of the Bromodomain and Extra-Terminal motif (BET) family proteins . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the BRD4 (1) bromodomain . BRD4 is a member of the BET family proteins, which are epigenetic “readers” and play a key role in the regulation of gene transcription .

Mode of Action

This compound binds to the BRD4 (1) bromodomain with a Kd value of 82 nM . This binding disrupts the interaction between BRD4 and acetylated lysines, thereby inhibiting the transcriptional activity of BRD4 .

Biochemical Pathways

The inhibition of BRD4 by this compound affects the transcription of several genes, including those regulated by the androgen receptor (AR) . This results in significant down-regulation of both full-length (AR-fl) and AR variants .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available, it has been demonstrated that this compound exhibits low micromolar or nanomolar potencies (IC50: 0.29-2.6 μΜ) in four androgen receptor (AR)-positive prostate cancer cell lines .

Result of Action

The action of this compound leads to the inhibition of cell growth and colony formation in prostate cancer cell lines . In vivo, this compound demonstrates therapeutic effects in a C4-2B castration-resistant prostate cancer xenograft tumor model in mice .

Action Environment

It is known that this compound is well tolerated in treated mice, based on the weight of the animal body and their general behavior .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Y06036 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse détaillée et les conditions de réaction sont exclusives et non divulguées publiquement. On sait que le composé est synthétisé par une série de réactions organiques, notamment la substitution nucléophile, l'oxydation et la cyclisation .

Méthodes de production industrielle

La production industrielle de this compound est réalisée dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle utilisant des conditions de réaction optimisées, suivie d'étapes de purification telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Y06036 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant au domaine bromodomaine BRD4 (1), inhibant ainsi l'interaction entre les protéines BET et les lysines acétylées sur les histones. Cette perturbation entraîne la régulation négative des gènes régulés par le récepteur des androgènes et l'inhibition de la croissance tumorale dans les modèles de cancer de la prostate résistant à la castration . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation du récepteur des androgènes et la régulation de la transcription des gènes .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de Y06036

This compound est unique en raison de sa haute sélectivité et de sa puissance pour inhiber le domaine bromodomaine BRD4 (1). Il présente des puissances micromolaires ou nanomolaires basses dans les lignées cellulaires de cancer de la prostate positives pour le récepteur des androgènes, ce qui en fait un composé précieux pour la recherche sur le cancer .

Activité Biologique

Y06036 is a potent and selective inhibitor of bromodomain and extraterminal (BET) proteins, particularly targeting BRD4. This compound has garnered significant attention in the field of cancer research due to its ability to modulate transcriptional regulation and influence various biological pathways associated with oncogenesis.

Molecular Characteristics

This compound is characterized by its benzo[d]isoxazole structure, which contributes to its binding affinity and selectivity towards BET proteins. The dissociation constant (Kd) for this compound binding to BRD4 is reported to be approximately 82 nM, indicating a strong interaction that facilitates its biological effects .

The primary mechanism through which this compound exerts its biological activity involves the inhibition of bromodomain-containing proteins (BCPs). These proteins play critical roles in recognizing acetylated lysines on histones and non-histone proteins, thereby influencing gene expression and chromatin dynamics. By inhibiting BCPs, this compound disrupts the transcriptional activation of oncogenes such as MYC, which is often overexpressed in various cancers .

Biological Activity and Therapeutic Implications

This compound has demonstrated significant biological activities across several studies:

  • Antitumor Activity : In preclinical models, this compound has shown promising antitumor effects by reducing cell proliferation in cancer cell lines that are dependent on MYC expression. This effect is attributed to the downregulation of MYC target genes, leading to impaired tumor growth .
  • Anti-inflammatory Effects : Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects by modulating NF-κB signaling pathways. Inhibition of BRD4 disrupts the transcriptional activation of pro-inflammatory cytokines, thereby suggesting potential applications in inflammatory diseases .

Case Studies

  • Breast Cancer Model : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis. The compound effectively inhibited the expression of MYC and other downstream targets associated with cell cycle progression .
  • Multiple Myeloma : Research has indicated that this compound can sensitize multiple myeloma cells to standard therapies by downregulating survival pathways mediated by MYC. This suggests that combining this compound with existing treatments may enhance therapeutic efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Model Key Findings Reference
Breast CancerMCF-7 Cell LineReduced viability; induced apoptosis
Multiple MyelomaRPMI-8226 Cell LineSensitization to therapy; downregulation of MYC
Inflammatory ResponseLPS-Stimulated MacrophagesDecreased pro-inflammatory cytokines

Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent not only in oncology but also in inflammatory diseases. Future studies should focus on:

  • Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in human subjects.
  • Combination Therapies : Exploring combination therapies with other anticancer agents to enhance treatment outcomes.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its effects on different signaling pathways.

Propriétés

IUPAC Name

5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O5S/c1-9-11-7-12(15(23-3)8-14(11)24-18-9)19-25(20,21)16-6-10(17)4-5-13(16)22-2/h4-8,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGNGFGTOSOVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=CC(=C(C=C12)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.